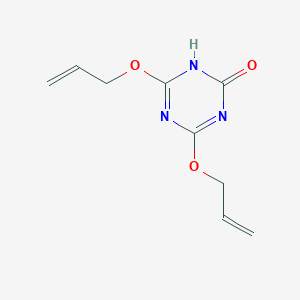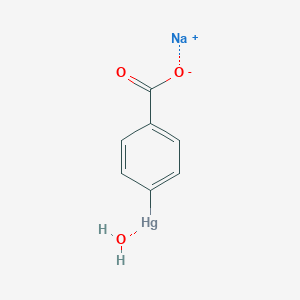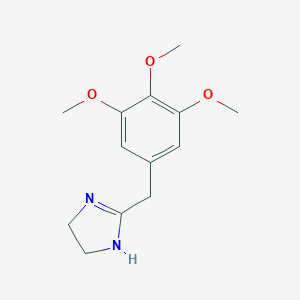
Benzaldehyde N,N-dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde N,N-dimethylhydrazone is an organic compound with the molecular formula C9H12N2. It is a semi-solid yellow compound with a melting point of approximately 88°C. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Benzaldehyde N,N-dimethylhydrazone can be synthesized through the reaction of benzaldehyde with N,N-dimethylhydrazine. The reaction typically involves dissolving benzaldehyde and N,N-dimethylhydrazine in an organic solvent such as ethanol, followed by the addition of a base like sodium carbonate. The mixture is then heated under reflux conditions for several hours until the reaction is complete . The product can be purified by recrystallization or solvent evaporation techniques.
Análisis De Reacciones Químicas
Benzaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Aplicaciones Científicas De Investigación
Benzaldehyde N,N-dimethylhydrazone has several scientific research applications In chemistry, it is used as a reagent for the synthesis of various organic compounds In biology, it is employed in the study of enzyme mechanisms and as a probe for detecting aldehyde groups in biomoleculesIn industry, it is used in the production of fragrances, flavors, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of Benzaldehyde N,N-dimethylhydrazone involves its interaction with specific molecular targets and pathways. It can form covalent bonds with aldehyde groups in biomolecules, leading to the formation of stable hydrazone derivatives. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Benzaldehyde N,N-dimethylhydrazone can be compared with other similar compounds such as benzaldehyde, benzyl alcohol, and benzoic acid. While benzaldehyde is a simple aromatic aldehyde, this compound is a more complex derivative with additional functional groups. Benzyl alcohol and benzoic acid are oxidation products of benzaldehyde, and they have different chemical properties and applications. The uniqueness of this compound lies in its ability to form stable hydrazone derivatives, which makes it valuable in various chemical and biological applications .
Propiedades
Número CAS |
1075-70-3 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
N-[(Z)-benzylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |
Clave InChI |
IXEGSTUUYSHYCN-NTMALXAHSA-N |
SMILES |
CN(C)N=CC1=CC=CC=C1 |
SMILES isomérico |
CN(C)/N=C\C1=CC=CC=C1 |
SMILES canónico |
CN(C)N=CC1=CC=CC=C1 |
| 1075-70-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical reaction involving Benzaldehyde N,N-dimethylhydrazone discussed in the research?
A1: The research investigates the reaction of this compound with 4-Oxo-2-pentafluorophenoxy-5,6-benzo-1,3,2-dioxaphosphorinane. [] This reaction results in the formation of 4-Dimethylamino-2,5-dioxo-2-pentafluorophenoxy-3-phenyldihydro-6,7-benzo-1,4,2-oxazaphosphepine. The study focuses on the preparation and determination of the spatial structure of this resulting compound. []
Q2: Is there information available about the spectroscopic data for this compound in this research?
A2: Unfortunately, the provided abstract does not contain specific spectroscopic data like molecular formula, weight, or specific spectroscopic details for this compound. [] Further research beyond this article would be needed to obtain that information.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)





